

Spectroscopic Data of Lyaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lyaline

Cat. No.: B1244569

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lyaline**, a monoterpenoid indole alkaloid. The structural elucidation of **Lyaline** was recently revisited and unambiguously established through modern spectroscopic techniques. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols used for their acquisition, and presents a logical workflow for the spectroscopic analysis of this natural product.

Core Spectroscopic Data

The structural confirmation of **Lyaline** was achieved through extensive 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry. The quantitative data are presented below in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for **Lyaline** were acquired in methanol-d₄ (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data of **Lyaline** (700 MHz, CD₃OD)

Position	δ (ppm)	Multiplicity	J (Hz)
1	8.12	s	
3	4.68	m	
5	7.50	d	7.8
6	7.22	ddd	8.1, 7.1, 1.1
7	7.49	ddd	8.2, 7.1, 1.2
8	7.59	d	8.1
14 α	2.15	m	
14 β	1.95	m	
15	3.20	m	
16	2.95	m	
17 α	1.85	m	
17 β	1.75	m	
18	1.25	d	6.5
19	5.45	qd	6.5, 1.5
20	5.60	s	
21 α	4.30	d	12.0
21 β	4.10	d	12.0

Table 2: ^{13}C NMR Data of **Lyaline** (175 MHz, CD_3OD)

Position	δ (ppm)
1	138.5
2	142.1
3	55.4
4	128.9
4a	122.5
5	120.8
6	123.1
7	129.8
8	112.9
8a	138.1
9	135.4
13	145.2
14	35.1
15	48.2
16	40.5
17	31.9
18	21.7
19	125.3
20	131.2
21	51.6

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of **Lyaline**.

Table 3: High-Resolution Mass Spectrometry Data of **Lyaline**

Ion	Calculated m/z	Found m/z	Formula
[M+H] ⁺	321.1965	321.1961	C ₂₁ H ₂₅ N ₂ O

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following sections detail the methodologies employed for the NMR and MS analysis of **Lyaline**.

NMR Spectroscopy

Sample Preparation: The sample of **Lyaline** was dissolved in methanol-d₄ (CD₃OD) for NMR analysis.

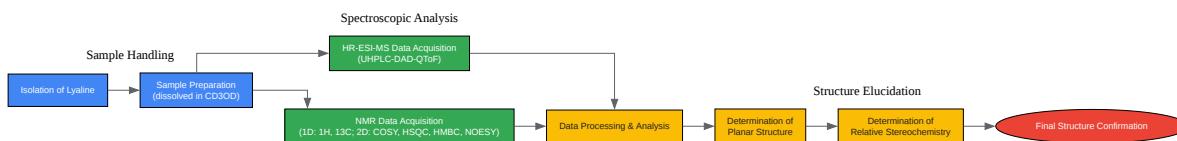
Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker AVANCE III HD 700 MHz spectrometer equipped with a TCI cryoprobe.

Data Acquisition:

- ¹H NMR: Standard pulse sequences were used for the acquisition of one-dimensional proton spectra.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.
- 2D NMR: The structure of **Lyaline** was elucidated with the aid of various 2D NMR experiments, including:
 - Correlation Spectroscopy (COSY) to establish ¹H-¹H spin systems.
 - Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond ¹H-¹³C correlations.
 - Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C correlations.

- Nuclear Overhauser Effect Spectroscopy (NOESY) to ascertain through-space proton-proton proximities, which was critical for determining the relative stereochemistry.

Mass Spectrometry


Instrumentation: High-resolution mass spectra were obtained on a Waters Xevo G2-XS QToF mass spectrometer coupled with a Waters Acquity UPLC I-Class system.

Method:

- Ionization: Electrospray ionization (ESI) was used in positive ion mode.
- Analysis: The analysis was performed using Ultra-High-Performance Liquid Chromatography coupled to Diode-Array Detection and a Quadrupole Time-of-Flight mass spectrometer (UHPLC-DAD-QToF). This allowed for the separation of the compound and the acquisition of accurate mass measurements.

Workflow for Spectroscopic Analysis of Lyaline

The following diagram illustrates the logical workflow from sample isolation to the final structural elucidation of **Lyaline** based on the spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Lyaline**.

This comprehensive guide provides researchers and scientists with the essential spectroscopic data and methodologies for the identification and characterization of **Lyaline**. The provided information is critical for further research, including synthetic efforts, biosynthetic studies, and pharmacological investigations of this unique monoterpenoid indole alkaloid.

- To cite this document: BenchChem. [Spectroscopic Data of Lyaline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1244569#spectroscopic-data-nmr-ms-of-lyaline\]](https://www.benchchem.com/product/b1244569#spectroscopic-data-nmr-ms-of-lyaline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com